3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid
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Overview
Description
3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under mild conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure and exhibits comparable chemical properties.
2,3-Cyclopentenopyridine: Another related compound with a cyclopenta[b]pyridine core.
Uniqueness
3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to the presence of the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-3-5-1-6(9(12)13)2-7(5)4-10-8/h3-4,6H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
VDFFYZYZTUTZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CNC(=O)C=C21)C(=O)O |
Origin of Product |
United States |
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